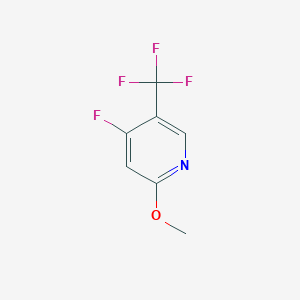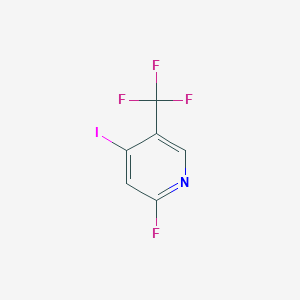
Tert-butyl 4-((3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)carbamoyl)pipérazine-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H30BNO4 . It has a molecular weight of 311.22 . This compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCC(COc2ncccc2B3OC(C)(C)C(C)(C)O3)C1 . The InChI key for this compound is YDXOOIAHGJQCCR-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound has a melting point of 60-65°C and a predicted boiling point of 358.8±35.0 °C . It has a density of 1.03 and is predicted to have a pKa of -1.07±0.40 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthèse de dérivés de 1H-indazole
Ce composé sert d’intermédiaire important dans la synthèse de dérivés de 1H-indazole, qui sont cruciaux en chimie médicinale. Le squelette 1H-indazole est une structure centrale dans de nombreuses molécules pharmacologiquement actives, et ce composé peut être utilisé pour introduire divers substituants aux positions C3 et C5 par la réaction de Suzuki–Miyaura .
Analyse de la structure cristalline
La structure cristalline du composé a été déterminée par diffraction des rayons X, ce qui est essentiel pour comprendre ses propriétés physiques et chimiques. Ces informations sont essentielles pour les chercheurs qui cherchent à modifier la structure du composé pour des applications spécifiques .
Études de théorie de la fonctionnelle de la densité (DFT)
Des calculs DFT ont été effectués sur ce composé pour prédire sa réactivité et sa stabilité. Ces études aident à comprendre la structure électronique et la surface d’énergie potentielle, qui sont importantes pour concevoir de nouvelles réactions et prédire le comportement du composé dans différentes conditions .
Caractérisation physicochimique
Le potentiel électrostatique moléculaire et les orbitales moléculaires frontières du composé ont été étudiés. Cette analyse est cruciale pour prédire comment le composé interagira avec d’autres molécules, ce qui est important pour son utilisation dans la catalyse et les applications de la science des matériaux .
Intermédiaire d’activité biologique
En tant qu’intermédiaire, ce composé est utilisé dans la synthèse de composés biologiquement actifs, tels que le crizotinib, qui est un médicament important utilisé dans le traitement du cancer. Son rôle dans la synthèse de ces composés en fait un atout précieux dans la recherche pharmaceutique .
Recherche en matériaux fonctionnels
La structure et les propriétés uniques du composé en font un candidat pour la recherche dans le développement de matériaux fonctionnels. Ses applications potentielles dans ce domaine incluent la création de nouveaux types de polymères ou de revêtements avec des propriétés spécifiques souhaitées .
Safety and Hazards
The compound has been classified with the GHS07 hazard symbol . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
tert-butyl 4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BN3O5/c1-20(2,3)29-19(28)26-13-11-25(12-14-26)18(27)24-17-10-8-9-16(15-17)23-30-21(4,5)22(6,7)31-23/h8-10,15H,11-14H2,1-7H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUJRFJLILNJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)
![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)




![2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide](/img/structure/B1408475.png)
